Structural Topology Divergence from the Predominant 7-Carboxamide Patent Class
The target compound positions the carboxamide functionality on an ethyl linker at N1, whereas the extensive Avidin KFT patent family (US 2022/0064167 A1) exclusively exemplifies 7-carboxamide regioisomers [1]. This topological difference is expected to alter the orientation of the carboxamide hydrogen-bond donor/acceptor relative to the heterocyclic core, potentially yielding a distinct pharmacophore geometry.
| Evidence Dimension | Carboxamide substitution topology |
|---|---|
| Target Compound Data | N1-(ethyl)cyclopropanecarboxamide side chain |
| Comparator Or Baseline | Patent-exemplified imidazo[1,2-b]pyrazole-7-carboxamides (e.g., 2-cyclopropyl-3-((2,4,4-trimethylpentan-2-yl)amino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide) |
| Quantified Difference | No quantitative biological comparison available. Structural divergence: carboxamide located at N1-ethyl vs. C7 position. |
| Conditions | Structural analysis based on patent disclosure (US 2022/0064167 A1) |
Why This Matters
Procuring a compound with a substitution pattern absent from the dominant patent landscape may provide novel intellectual property freedom-to-operate and unexplored biological activity space.
- [1] Avidin KFT. (2022). Imidazo-pyrazole carboxamide derivatives as anticancer agents and the synthesis thereof. U.S. Patent Application Publication No. US 2022/0064167 A1. View Source
